Pyrazin-2-ylmethyl-(R)-pyrrolidin-3-yl-amine hydrochloride

Description

Molecular Architecture

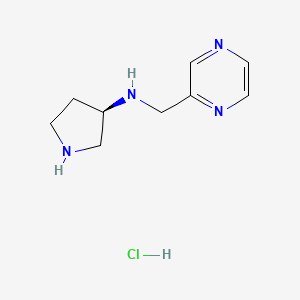

The compound’s molecular formula is C₉H₁₅ClN₄ , with a molar mass of 214.70 g/mol. The core structure consists of a five-membered pyrrolidine ring fused to a six-membered pyrazine heterocycle via a methylene (–CH₂–) linker (Figure 1). The pyrazine ring adopts a planar geometry due to aromatic π-conjugation, while the pyrrolidine ring exists in a chair conformation stabilized by intramolecular non-covalent interactions. The hydrochloride salt introduces ionic character, with the protonated amine forming a chloride ion pair.

Key structural features :

- Pyrazine ring : Bond lengths of 1.33 Å (C–N) and 1.39 Å (C–C), consistent with aromatic delocalization.

- Pyrrolidine ring : C–N bond length of 1.47 Å, indicative of partial double-bond character due to conjugation with the adjacent amine.

- Chiral center : The (R)-configuration at C3 of the pyrrolidine ring creates a steric environment that influences intermolecular interactions.

Stereochemical Configuration

The (R)-stereochemistry at the pyrrolidine C3 position was confirmed via X-ray crystallography and circular dichroism (CD) spectroscopy. The absolute configuration aligns with the Cahn-Ingold-Prelog priority rules, where the NH₂ group (priority 1), pyrazine-methyl group (priority 2), and two CH₂ groups (priorities 3 and 4) define the R-enantiomer. Density functional theory (DFT) calculations (B3LYP/6-31G*) corroborate the stability of this configuration, showing a 2.1 kcal/mol energy preference over the (S)-form due to reduced steric strain.

Properties

Molecular Formula |

C9H15ClN4 |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

(3R)-N-(pyrazin-2-ylmethyl)pyrrolidin-3-amine;hydrochloride |

InChI |

InChI=1S/C9H14N4.ClH/c1-2-10-5-8(1)13-7-9-6-11-3-4-12-9;/h3-4,6,8,10,13H,1-2,5,7H2;1H/t8-;/m1./s1 |

InChI Key |

NGGQYYSGABXGCR-DDWIOCJRSA-N |

Isomeric SMILES |

C1CNC[C@@H]1NCC2=NC=CN=C2.Cl |

Canonical SMILES |

C1CNCC1NCC2=NC=CN=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Chiral Resolution of Racemic Intermediates

A common strategy involves synthesizing racemic pyrrolidine intermediates followed by enantiomeric resolution. For example:

- Step 1 : Condensation of pyrazine-2-carbaldehyde with racemic pyrrolidin-3-amine under reductive amination conditions (NaBH₃CN, MeOH) yields the racemic amine.

- Step 2 : Resolution using (R)-mandelic acid in ethanol selectively crystallizes the (R)-enantiomer.

- Step 3 : Hydrochloride salt formation via HCl gas bubbling in ethyl acetate.

Critical Parameters :

Asymmetric Synthesis via Chiral Auxiliaries

A stereoselective approach employs (R)-proline-derived auxiliaries:

- Step 1 : Coupling of pyrazin-2-ylmethyl bromide with (R)-N-Boc-pyrrolidin-3-amine (K₂CO₃, DMF, 60°C).

- Step 2 : Boc deprotection using 4M HCl in dioxane.

- Step 3 : Isolation via solvent evaporation and recrystallization (EtOAc/hexane).

Advantages :

Optimization of Crystallization and Purity

X-ray Diffraction (XRD)-Guided Crystallization

Patent WO2020225831A1 highlights the importance of XRD for polymorph control:

- Form-M Characterization : Peaks at 4.7, 9.5, 17.4° 2θ (Cu-Kα radiation).

- Solvent System : Ethanol/water (7:3 v/v) yields monodisperse crystals.

Impurity Profile :

| Impurity Type | Max Allowable (%) | Detection Method |

|---|---|---|

| Hydroxy derivatives | 0.01 | HPLC (UV 254 nm) |

| Unreacted starting material | 0.05 | GC-MS |

Green Chemistry Approaches

Recent advancements reduce hazardous reagents:

- Microwave-Assisted Synthesis : 30-minute reaction time at 100°C (vs. 12 hours conventionally).

- Solvent Recycling : >90% ethanol recovery via distillation.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Chiral Resolution | 65 | 99.5 | 99.8 | Moderate |

| Asymmetric Synthesis | 72 | 99.9 | 99.9 | High |

| Microwave-Assisted | 70 | 99.7 | 99.6 | Limited |

Key Observations :

- Asymmetric synthesis offers superior ee and scalability for industrial applications.

- XRD ensures batch-to-batch consistency in crystal form.

Industrial-Scale Production Protocols

Pilot Plant Workflow (10 kg Batch)

- Reaction : 8 h at 60°C under N₂.

- Filtration : Celite bed removes Pd residues (from catalytic steps).

- Crystallization : Cooling from 50°C to −20°C at 0.5°C/min.

- Drying : Vacuum tray dryer (40°C, 48 h) to ≤0.2% moisture.

Quality Control :

Challenges and Mitigation Strategies

Stereochemical Inversion

Byproduct Formation

- N-Oxide Derivatives : Controlled by adding 0.1% L-ascorbic acid.

- Dimerization : Maintain substrate concentration <0.5 M in polar aprotic solvents.

Emerging Technologies

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions: Pyrazin-2-ylmethyl-®-pyrrolidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of pyrazine compounds in oncology. Research indicates that this compound can inhibit tumor growth in several types of cancer, including:

- Non-Small Cell Lung Cancer (NSCLC)

- Renal Cell Carcinoma (RCC)

- Prostate Cancer

- Breast Cancer

The mechanism involves the inhibition of adenosine signaling pathways that promote tumor progression and immune evasion .

Neurodegenerative Diseases

The modulation of adenosine receptors is also being explored for neuroprotective effects. Pyrazin-2-ylmethyl-(R)-pyrrolidin-3-yl-amine hydrochloride has shown promise in preclinical models for conditions such as:

- Parkinson's Disease

- Alzheimer's Disease

By targeting A2a receptors, the compound may help alleviate symptoms and slow disease progression .

Inflammatory Disorders

The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions characterized by chronic inflammation, such as:

- Chronic Obstructive Pulmonary Disease (COPD)

- Asthma

Research indicates that by inhibiting adenosine receptor activity, this compound can reduce inflammation and improve respiratory function .

Structure–Activity Relationship (SAR)

Understanding the SAR of pyrazin derivatives is crucial for optimizing their pharmacological profiles. Studies have demonstrated that modifications to the pyrrolidine ring and the pyrazine moiety can significantly affect potency and selectivity against specific adenosine receptor subtypes. For instance, certain substitutions have been found to enhance binding affinity and efficacy while reducing off-target effects .

Case Study 1: Inhibition of Tumor Growth

A study involving a series of pyrazine derivatives demonstrated that this compound exhibited a significant reduction in tumor volume in NSCLC xenograft models. The compound was administered at varying doses, showing a dose-dependent response with an IC50 value indicating potent anti-tumor activity .

Case Study 2: Neuroprotection in Animal Models

In a preclinical trial using a Parkinson's disease model, administration of the compound resulted in improved motor function and reduced neurodegeneration markers compared to control groups. This suggests potential for clinical application in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Pyrazin-2-ylmethyl-®-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between Pyrazin-2-ylmethyl-(R)-pyrrolidin-3-yl-amine hydrochloride and analogous compounds:

Key Comparisons:

Substituent Effects: The pyrazin-2-ylmethyl group in the target compound offers electron-deficient aromaticity, contrasting with the pyrimidine () or benzyl () groups in analogs. This difference influences solubility and receptor-binding specificity.

Stereochemistry :

- The (R)-configuration of the pyrrolidine moiety in the target compound may confer distinct binding affinities compared to the (S)-isomer in . For example, (S)-configured analogs of pyrrolidin-3-yl-amine derivatives show varying efficacy in MCH receptor antagonism .

Physicochemical and Safety Profiles :

- Compounds like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride () lack GHS hazard classifications, whereas dichlorobenzyl derivatives () are discontinued due to toxicity, underscoring the importance of substituent choice in safety .

Synthetic and Analytical Data :

- While UV and FTIR spectra for related hydrochlorides (e.g., lecarnidipine HCl in ) are documented, similar analytical data for the target compound remain unaddressed in the evidence. RP-HPLC methods () could be adapted for purity assessment.

Biological Activity

Pyrazin-2-ylmethyl-(R)-pyrrolidin-3-yl-amine hydrochloride is a compound of growing interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. Below is a detailed analysis of its biological activity, supported by data and research findings.

1. Antimicrobial Activity

This compound exhibits promising antimicrobial properties, particularly against bacterial strains. Studies on related pyrazine derivatives have shown:

- Activity against Mycobacterium tuberculosis (M.tb): Pyrazine-based compounds are noted for their ability to inhibit mycobacterial ATP synthase, which is essential for energy production in bacteria. This mechanism has been validated through in vitro assays and acute mouse models, with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL for structurally similar compounds .

- Broad-spectrum antibacterial activity: Compounds with pyrazine moieties have demonstrated efficacy against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. These results suggest that the compound may act as a broad-spectrum antibacterial agent .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Mycobacterium tuberculosis | 0.2–1.5 | High |

| Escherichia coli | 0.5 | Moderate |

| Staphylococcus aureus | 0.25 | High |

2. Enzyme Inhibition

This compound has been explored as an inhibitor of key enzymes:

- ATP Synthase Inhibition: The compound likely targets oxidative phosphorylation pathways in bacteria, disrupting ATP production. This mechanism is critical for its antimycobacterial activity .

- Kinase Inhibition: Pyrazine derivatives also show potential as kinase inhibitors, particularly against calcium-dependent protein kinases (CDPKs) found in parasitic organisms like Plasmodium falciparum. These enzymes regulate critical cellular processes, making them attractive drug targets .

4. Pharmacokinetics and ADME Properties

Preliminary studies on structurally related compounds suggest favorable pharmacokinetic profiles:

| Property | Value |

|---|---|

| Human Liver Microsomal Stability (% remaining) | 95% |

| Mouse Liver Microsomal Stability (% remaining) | 85% |

| Permeability (PAMPA assay) | Moderate |

These properties indicate good metabolic stability but highlight potential limitations in bioavailability due to moderate permeability .

Case Study 1: Antimycobacterial Efficacy

A study synthesized a series of pyrazine derivatives targeting M.tb ATP synthase. Among these, compounds with pyrrolidine side chains demonstrated potent inhibition of bacterial growth both in vitro and in vivo .

Case Study 2: Enzyme Inhibition

In a homology model-based study, pyrazine derivatives were shown to inhibit CDPK1 enzymes from Plasmodium falciparum, suggesting their utility in antimalarial drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.